molecular formula C14H14BrNO3 B2807019 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide CAS No. 1428371-09-8

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

Cat. No. B2807019
CAS RN: 1428371-09-8
M. Wt: 324.174
InChI Key: AJWWZBXHSUUISZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” consists of a benzamide group attached to a furan ring via a 3-hydroxypropyl chain, with a bromine atom attached to the benzene ring. The presence of the furan ring, a five-membered heterocyclic compound, and the benzamide group suggests potential for interesting chemical properties and reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” are not available, furan compounds are known to undergo a variety of reactions. For instance, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Scientific Research Applications

Anti-Tubercular Activity

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide: has been investigated for its potential as an anti-tubercular agent. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and non-toxicity to human cells .

Indole Derivative

Given its structural resemblance to indole compounds, 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide might exhibit biological activities similar to other indole derivatives. These include anti-inflammatory, antioxidant, and antimicrobial properties .

properties

IUPAC Name

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWWZBXHSUUISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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